p-Arsenoso-N,N-dimethylaniline
Description
p-Arsenoso-N,N-dimethylaniline is an aromatic amine derivative characterized by a dimethylamino group (-N(CH₃)₂) and an arsenoso (-As=O) substituent in the para position of the benzene ring. These analogs are widely studied for their reactivity, spectroscopic behavior, and applications in organic synthesis, materials science, and biochemistry .
Properties
CAS No. |
72104-18-8 |
|---|---|
Molecular Formula |
C8H10AsNO |
Molecular Weight |
211.09 g/mol |
IUPAC Name |
4-arsoroso-N,N-dimethylaniline |
InChI |
InChI=1S/C8H10AsNO/c1-10(2)8-5-3-7(9-11)4-6-8/h3-6H,1-2H3 |
InChI Key |
YTXZUIHBIZSAPW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)[As]=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Arsenoso-N,N-dimethylaniline typically involves the reaction of N,N-dimethylaniline with arsenic trioxide under acidic conditions. The reaction proceeds through the formation of an intermediate arsenic compound, which is then converted to the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pH, and the concentration of reactants, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-Arsenoso-N,N-dimethylaniline can undergo oxidation reactions, where the arsenic atom is oxidized to higher oxidation states.
Reduction: The compound can also be reduced, typically using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, where the dimethylamino group directs the incoming electrophile to the para position relative to the arsenic atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.
Major Products Formed:
Oxidation: Products may include arsenic(V) compounds.
Reduction: Reduced forms of the compound with arsenic in lower oxidation states.
Substitution: Substituted derivatives of this compound with various electrophiles attached to the phenyl ring.
Scientific Research Applications
Chemistry: p-Arsenoso-N,N-dimethylaniline is used as a reagent in organic synthesis, particularly in the preparation of other organoarsenic compounds. It is also studied for its unique reactivity and potential as a catalyst in certain chemical reactions.
Biology: In biological research, this compound is investigated for its interactions with biomolecules, including proteins and nucleic acids. Its ability to form stable complexes with these molecules makes it a valuable tool in biochemical studies.
Medicine: The compound has potential applications in medicine, particularly in the development of arsenic-based drugs. Its unique chemical properties may allow for the design of novel therapeutic agents with specific biological targets.
Industry: In industrial applications, this compound is used in the production of dyes and pigments. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism by which p-Arsenoso-N,N-dimethylaniline exerts its effects involves the interaction of the arsenic atom with biological molecules. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, it can interact with DNA, causing damage and affecting cellular processes. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
Nitroso Derivatives
- p-Nitroso-N,N-dimethylaniline: Synthesized via electrochemical oxidation or chemical reactions with arylsulfinic acids, yielding sulfonamide derivatives (55–85% yields). Its nitroso group (-NO) enhances electrophilicity, facilitating nucleophilic attacks .
- 4-Bromo-N,N-dimethylaniline: Exhibits reactivity akin to 4-bromoanisole in Pd-catalyzed formylation reactions, achieving moderate yields (53%) due to electron-donating dimethylamino groups stabilizing intermediates .
Halogenated Derivatives
- 3-Fluoro-N,N-dimethylaniline : Studied via ¹³C NMR, revealing substituent-induced chemical shift variations. Fluorine’s electronegativity deshields adjacent carbons, altering spectral profiles .
- 3-Bromo-N,N-dimethylaniline : Used in cross-coupling reactions; bromine’s leaving-group propensity enables functionalization, though steric bulk may reduce catalyst efficiency .
Formylation and Methylation
- N,N-Dimethylaniline reacts with Eschenmoser’s salt to form (dimethylamino)methylated products. Oxidation to aldehydes is inefficient (<10% yield), necessitating additional oxidants .
Table 1: Reactivity Comparison of N,N-Dimethylaniline Derivatives
Spectroscopic Properties
UV-Vis Spectroscopy
- N,N-Dimethylaniline : Exhibits λmax at 298 nm (ε = 2290 M⁻¹cm⁻¹), shifting upon substitution. Nitroso derivatives show peaks at 303 nm (ε = 4830 M⁻¹cm⁻¹) due to extended conjugation .
- 4-Fluoro-N,N-dimethylaniline : ¹³C NMR chemical shifts reflect fluorine’s electron-withdrawing effects, altering carbon environments .
Table 2: Spectroscopic Data of Key Derivatives
Enzymatic Oxidation
- N,N-Dimethylaniline is oxidized to its N-oxide by flavin-containing monooxygenases (FMOs) and cytochrome P450s. FMOs prefer N-oxidation, while P450s favor N-dealkylation due to mechanistic differences .
- p-Nitroso-N,N-dimethylaniline : May undergo detoxification pathways similar to nitrosoamines, though direct evidence is lacking .
Drug Design and Binding
Dye-Sensitized Solar Cells (DSSCs)
- N,N-Dimethylaniline-based dyes exhibit comparable efficiency (η ≈ 8.2%) to triphenylamine derivatives in DSSCs. However, bulky groups like indoline reduce aggregation more effectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
